molecular formula C12H12 B047183 2,7-Dimethylnaphthalene CAS No. 582-16-1

2,7-Dimethylnaphthalene

Cat. No. B047183
CAS RN: 582-16-1
M. Wt: 156.22 g/mol
InChI Key: LRQYSMQNJLZKPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2,7-Dimethylnaphthalene and its isomers involves several chemical processes. An improved preparation method for 1,7-dimethylnaphthalene, which serves as a precursor for the synthesis of diazoniahexacyclic salts, highlights the significance of reaction conditions on the formation of specific isomers. This method underscores the importance of acid selection in the cyclization step for achieving desired selectivity (Granzhan, Bats, & Ihmels, 2006). Additionally, transmethylation of β-methylnaphthalene has been explored as a route for synthesizing 2,6-dimethylnaphthalene, which involves the use of tetramethylbenzene and trimethylbenzene as methylating agents, with A1C13 as a catalyst (Xue-feng, 2002).

Molecular Structure Analysis

The molecular structure of 2,7-Dimethylnaphthalene and its derivatives exhibits intriguing features. For example, X-ray diffraction analysis of certain compounds derived from 1,7-dimethylnaphthalene reveals a helicene structure in the crystalline state, offering insights into the molecular architecture and potential steric effects associated with substitutions at specific positions on the naphthalene ring (Granzhan, Bats, & Ihmels, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of 2,7-Dimethylnaphthalene involve complex interactions and transformations. A study on the atmospheric oxidation mechanism of 2,7-dimethylnaphthalene by the OH radical suggests distinct pathways compared to monocyclic aromatic benzenes, highlighting the importance of specific molecular configurations and substituent effects on reactivity (Zhang, Xu, & Wang, 2013).

Physical Properties Analysis

Investigations into the physical properties of sterically hindered dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, reveal significant insights into steric effects and molecular dynamics. Neutron diffraction studies have provided detailed information on the structural constraints imposed by methyl group librations, enhancing our understanding of molecular behavior in solid states (Wilson & Nowell, 2000).

Chemical Properties Analysis

The selective synthesis and complexation behaviors of 2,7-dimethylnaphthalene derivatives demonstrate the compound's versatile chemical properties. For instance, the treatment of a dimethylnaphthalene isomer mixture with 2,4,7-trinitrofluorenone led to predominant formation of specific complexes, showcasing the selectivity and potential for molecular recognition through charge-transfer interactions (Suzuki et al., 1992).

Scientific Research Applications

  • Environmental Studies and Pollution Analysis : Research by Schnell, Gruger, and Malins (1980) explored the use of coho salmon liver microsomes with 2,7-DMN in studying the disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).

  • Chemical Synthesis and Industrial Applications : Zhang, Feng, Lyu, and Li (2014) reported on the exceptional shape-selectivity and stability of SAPO-11 zeolites in synthesizing 2,7-DMN from methylation of naphthalene, crucial for polyethylene naphthalate synthesis (Zhang, Feng, Lyu, & Li, 2014).

  • Analytical Chemistry : Schenk, Mao, Smuts, Walsh, Kroll, and Schug (2016) found that gas chromatography-vacuum ultraviolet spectroscopy effectively separates dimethylnaphthalene isomers, useful in analyzing jet and diesel fuel samples (Schenk et al., 2016).

  • Molecular Studies : Suzuki, Fujii, Miyashi, and Yamashita (1992) demonstrated that selective complexation of 2,7-DMN with 2,4,7-trinitrofluorenone in charge-transfer crystals forms stable complexes, useful in molecular recognition studies (Suzuki, Fujii, Miyashi, & Yamashita, 1992).

  • Atmospheric Chemistry : Zhang, Xu, and Wang (2013) explored the atmospheric oxidation mechanism of 2,7-DMN, noting its distinct pathway from monocyclic aromatic benzenes, relevant in environmental chemistry (Zhang, Xu, & Wang, 2013).

  • Supercritical Fluids and Separation Processes : Iwai, Uchida, Mori, Higashi, Matsuki, Furuya, Arai, Yamamoto, and Mito (1994) investigated the adsorption separation of isomeric dimethylnaphthalene mixture in supercritical carbon dioxide using zeolite, showing potential for selective adsorption of 2,7-DMN (Iwai et al., 1994).

  • Organic Chemistry and Catalysis : Gore and Siddiquei (1972) studied the Friedel-Crafts acetylation and benzoylation of 2,7-DMN, producing isomer mixtures, significant in organic synthesis research (Gore & Siddiquei, 1972).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a study on the crystal structure and magnetism of potassium-intercalated 2,7-Dimethylnaphthalene . This could open up new avenues for research and applications of 2,7-Dimethylnaphthalene in the field of materials science and engineering .

properties

IUPAC Name

2,7-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSMQNJLZKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060386
Record name 2,7-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
Source PubChem
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Product Name

2,7-Dimethylnaphthalene

CAS RN

582-16-1
Record name 2,7-Dimethylnaphthalene
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Record name 2,7-Dimethylnaphthalene
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Record name 2,7-DIMETHYLNAPHTHALENE
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Record name 2,7-Dimethylnaphthalene
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Record name 2,7-DIMETHYLNAPHTHALENE
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Synthesis routes and methods

Procedure details

An agitation vessel of the same type as used in the crystallizing steps of Example 1 was charged with 152.2 g of a solution consisting of 2,6-DMN, 2,7-DMN and paraxylene at a weight ratio of 9:9:82 and the charged solution was cooled from 19.5° C. to 7.0° C. over a period of 72 minutes. The change in the composition of the liquid phase in the solution with time was analyzed and it was found that 2,6 -DMN and 2,7-DMN formed a eutectic mixture at a 2,6-DMN/2,7-DMN ratio of 0.59.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
RD Chirico, SE Knipmeyer, A Nguyen… - The Journal of Chemical …, 1993 - Elsevier
Measurements leading to the calculation of the standard thermodynamic properties of the gases are reported for naphthalene (Chemical Abstracts registry number [91-20-3]) and 2,7-…
Number of citations: 86 www.sciencedirect.com
Z Zhang, X Xu, L Wang - The Journal of Physical Chemistry A, 2013 - ACS Publications
The atmospheric oxidation mechanism of 2,7-dimethylnaphthalene (27DMN) initiated by OH radical is investigated at levels of BB1K and G3MP2-RAD//BH&HLYP. The reaction is …
Number of citations: 21 pubs.acs.org
RD Chirico, SE Knipmeyer, A Nguyen, WV Steele - 1993 - osti.gov
Measurements leading to the calculation of the ideal-gas thermodynamic properties are reported for naphthalene and 2,7-dimethylnaphthalene. Experimental methods included …
Number of citations: 1 www.osti.gov
SB Pu, T Inui - Zeolites, 1996 - Elsevier
HZSM-5 samples synthesized by rapid crystallization method possessed smaller crystallite sizes, and Al distributions in the crystallite were more uniform than in sample prepared by the …
Number of citations: 54 www.sciencedirect.com
LA Brown, FR Fronczek, AW Maverick - Journal of chemical …, 1999 - Springer
The title compound crystallizes in the monoclinic space group P2 1 /c: M r = 181.2; a = 7.119(1), b = 18.389(4), c = 7.5385(6) Å β = 91.661(7) V = 986.4(5) Å 3 ; and Z = 4. The purified …
Number of citations: 1 link.springer.com
Y Iwai, Y Mori, N Hosotani, H Higashi… - Journal of Chemical …, 1993 - ACS Publications
The solubilities of 2, 6-dimethylnaphthalene and 2, 7-dimethylnaphthalene at 308.2 and 328.2 K and the solubilities of the binary mixture at 308.2 and 318.2 K in supercriticalcarbon …
Number of citations: 90 pubs.acs.org
WD Good - The Journal of Chemical Thermodynamics, 1973 - Elsevier
The enthalpies of combustion of 1,8-dimethylnaphthalene, 2,3-dimethylnaphthalene, 2,6-dimethylnaphthalene, and 2,7-dimethylnaphthalene were measured by precision oxygenbomb …
Number of citations: 32 www.sciencedirect.com
YD Kim, JK Lee, YS Cho - Korean Journal of Chemical Engineering, 2001 - Springer
The possibility of applying SMB chromatography for the separation of 2,6-DMN and 2,7-DMN was investigated by numerical simulation based on the single column chromatography …
Number of citations: 19 link.springer.com
AA Ozerenko, AM Gyul'maliev, SG Gagarin - Coke and Chemistry, 2007 - Springer
FACTORIAL ANALYSIS IN SELECTING THE ZEOLITE CATALYST 201 as is evident from Table 2, the diffusion barrier is at least twice that for 2-methylnaphthalene molecules, for all the …
Number of citations: 5 link.springer.com
PH Gore, K Henrick - Acta Crystallographica Section B: Structural …, 1980 - scripts.iucr.org
(IUCr) 1,8-Dibenzoyl-2,7-dimethylnaphthalene Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 36 Part 10 …
Number of citations: 10 scripts.iucr.org

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